

ML267: A Promising Novel Antibiotic Lead Compound Targeting Phosphopantetheinyl Transferase

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Compound of Interest

Compound Name: **ML267**

Cat. No.: **B15567467**

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the face of mounting antibiotic resistance, the discovery and development of novel antibacterial agents with unique mechanisms of action are paramount. **ML267** has emerged as a promising lead compound, exhibiting potent and selective inhibitory activity against bacterial phosphopantetheinyl transferases (PPTases), essential enzymes for bacterial viability and virulence. This technical guide provides a comprehensive overview of **ML267**, including its mechanism of action, antibacterial spectrum, pharmacokinetic profile, and detailed experimental protocols to facilitate further research and development.

Introduction

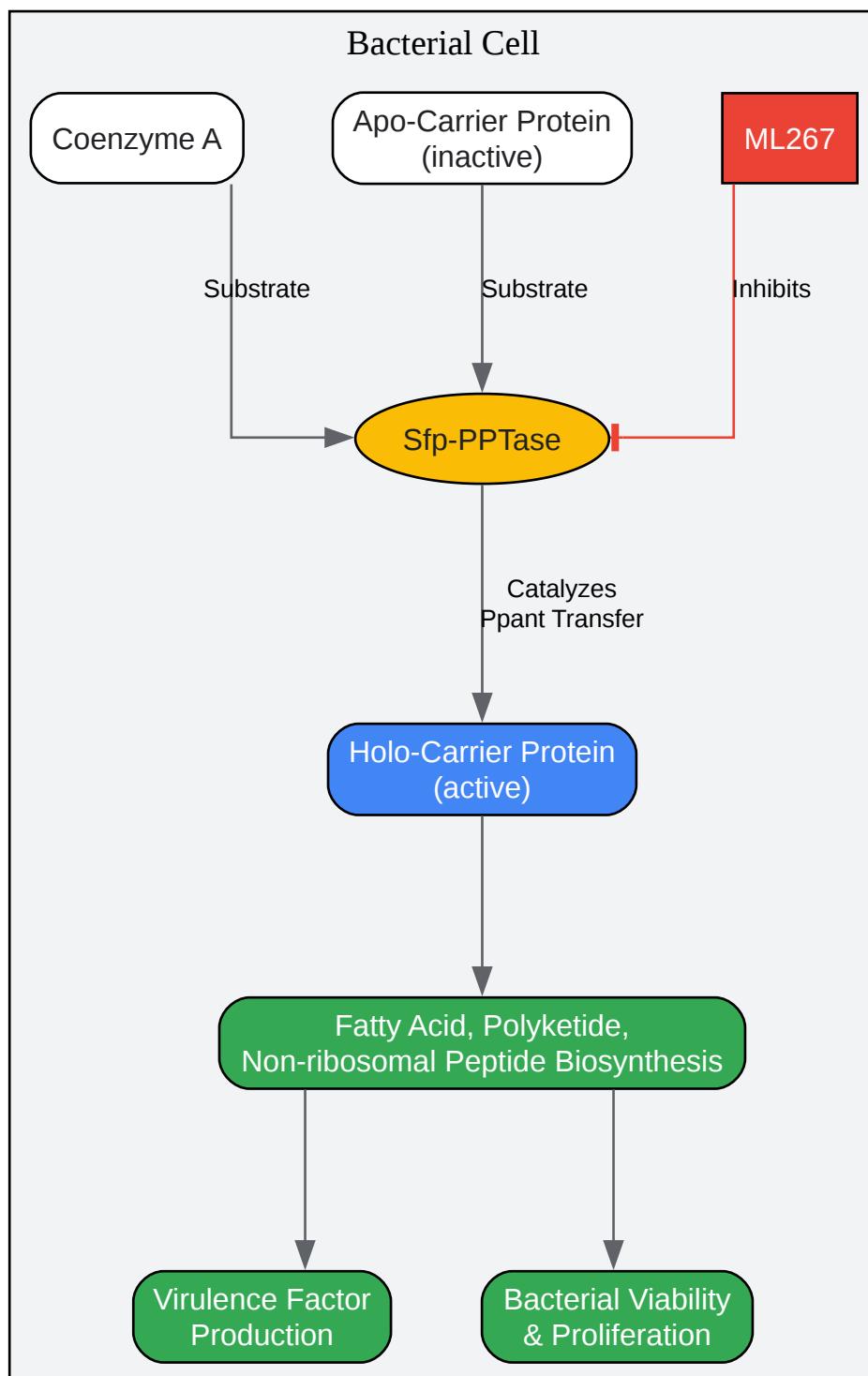
The relentless evolution of antibiotic resistance poses a significant threat to global health. The development of new therapies that engage novel cellular targets is a critical strategy to combat this challenge.^{[1][2]} Phosphopantetheinyl transferases (PPTases) represent a compelling target for antibacterial drug discovery due to their central role in the biosynthesis of fatty acids and the activation of virulence factor-producing machinery.^{[1][2]} Genetic knockout studies have confirmed the essentiality of PPTases for bacterial homeostasis, suggesting that their inhibition could both halt proliferation and render bacteria avirulent.^{[1][2]}

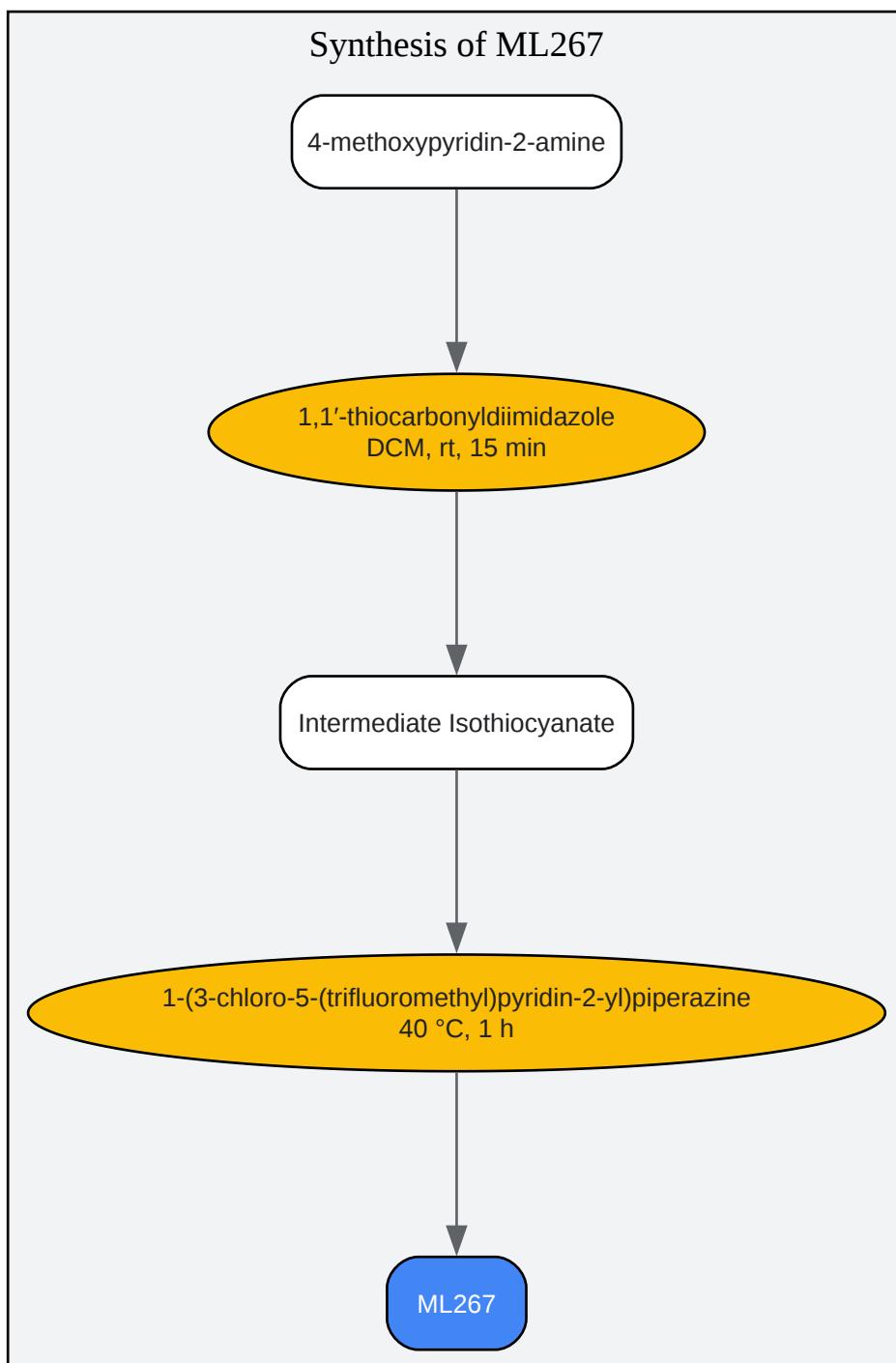
ML267, chemically known as 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide, is a novel small molecule inhibitor of Sfp-type PPTase.[\[3\]](#)[\[4\]](#) It demonstrates potent activity against Gram-positive bacteria, including methicillin-resistant *Staphylococcus aureus* (MRSA), and possesses a favorable preclinical profile, positioning it as a valuable lead compound for the development of a new class of antibiotics.[\[2\]](#)[\[4\]](#)

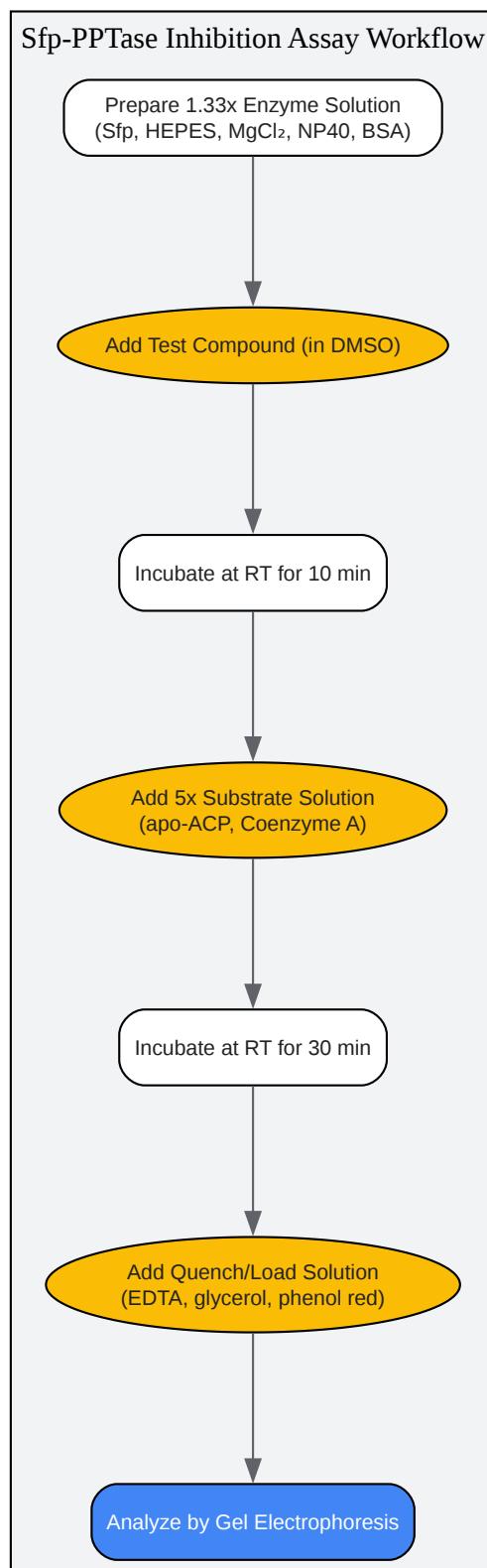
Mechanism of Action

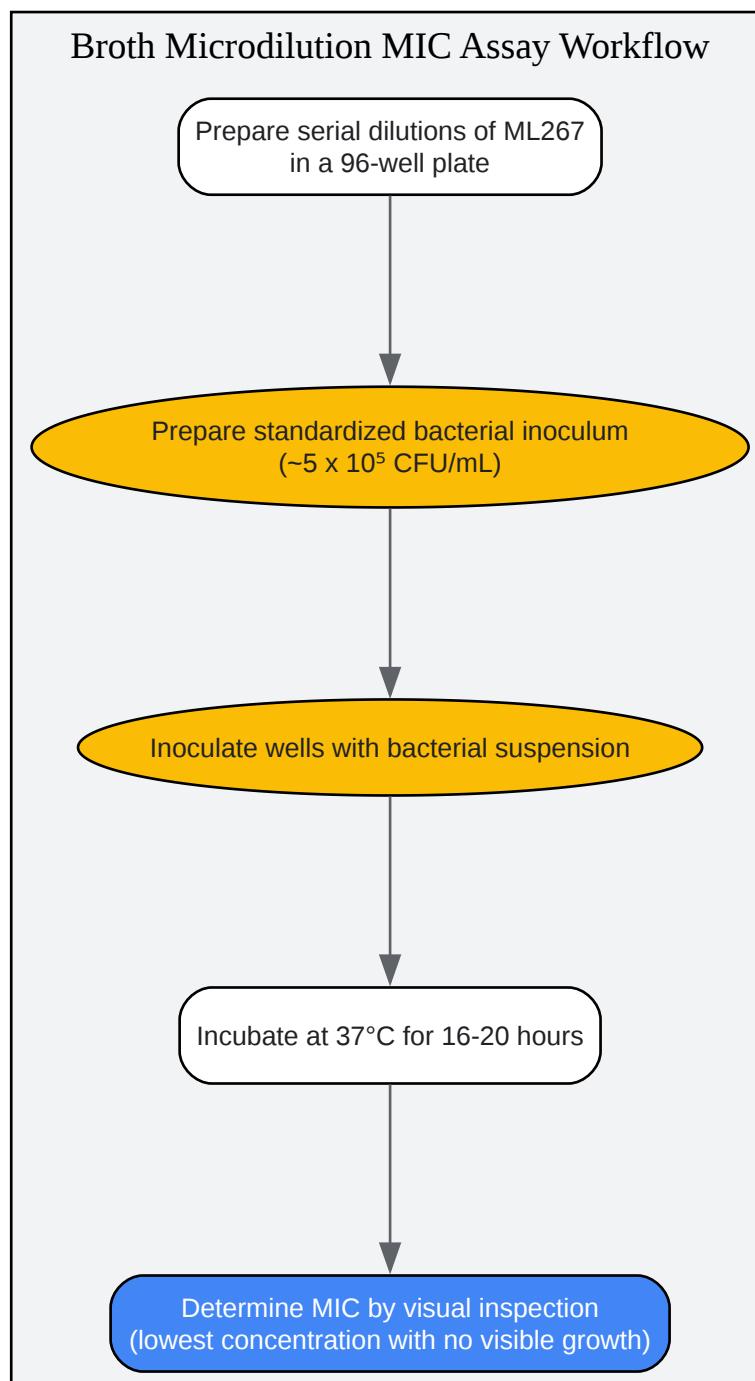
ML267 exerts its antibacterial effect by inhibiting PPTases, enzymes that catalyze the transfer of a 4'-phosphopantetheinyl (Ppant) group from coenzyme A to a conserved serine residue on acyl carrier protein (ACP) or peptidyl carrier protein (PCP) domains. This post-translational modification is essential for the activation of fatty acid synthases (FAS), polyketide synthases (PKSs), and non-ribosomal peptide synthetases (NRPSs). By inhibiting this crucial step, **ML267** disrupts vital cellular processes, including cell membrane biogenesis and the production of virulence factors.[\[1\]](#)[\[2\]](#)

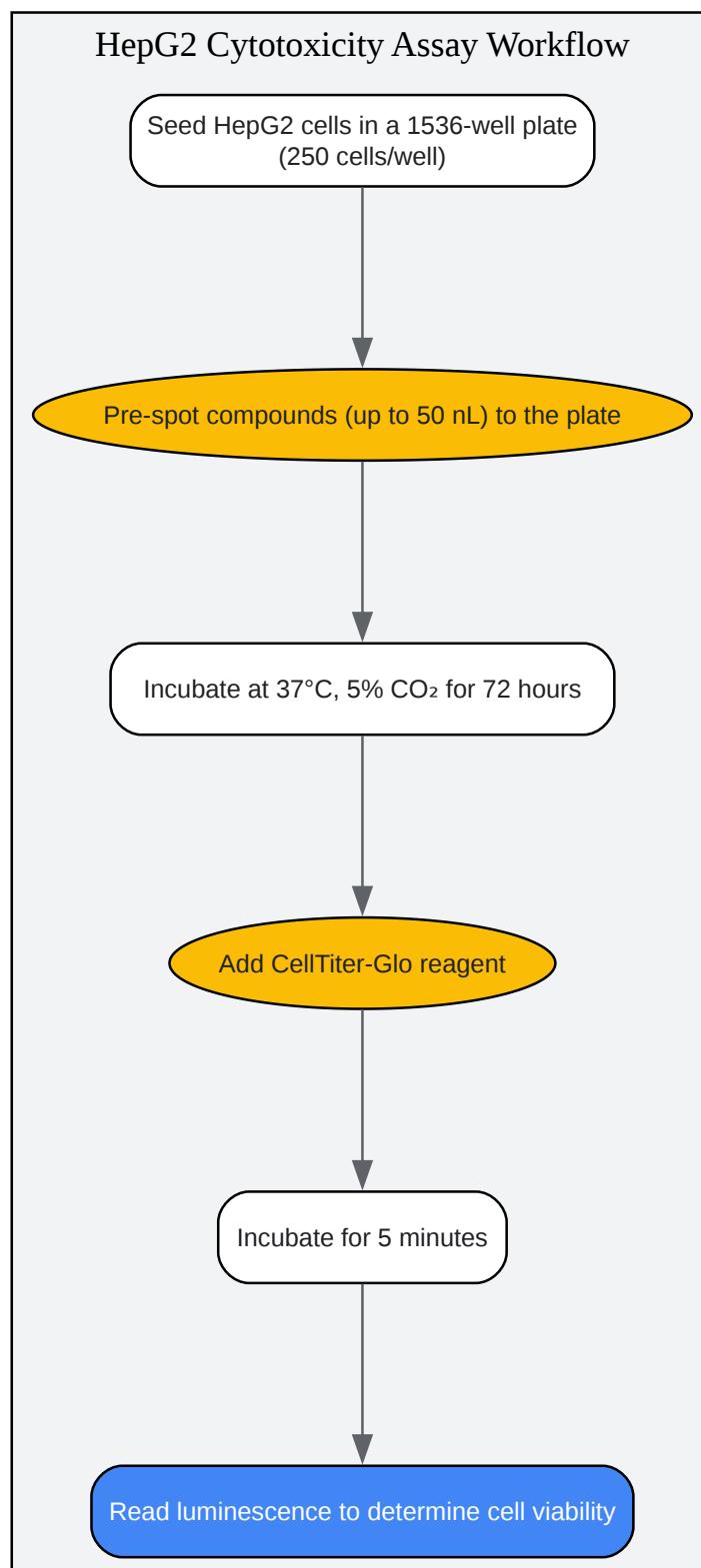
ML267 exhibits nanomolar antagonistic activity against Sfp-PPTase, a member of the type II PPTase family, which is primarily involved in secondary metabolism and virulence factor production in many pathogenic bacteria.[\[1\]](#)











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